molecular formula C21H21N3O B2472611 4-(1-methyl-1H-pyrazol-4-yl)-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2319898-10-5

4-(1-methyl-1H-pyrazol-4-yl)-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2472611
CAS No.: 2319898-10-5
M. Wt: 331.419
InChI Key: JYOVLHSJPDNVHI-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrazol-4-yl)-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules, coupled with a pyrazole ring and a methylbenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions

    Formation of Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.

    Attachment of Methylbenzoyl Group: This step often involves Friedel-Crafts acylation, where the tetrahydroisoquinoline core reacts with a methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of isoquinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methylbenzoyl moiety, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and benzoyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are typical reagents.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole and benzoyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the tetrahydroisoquinoline core can fit into hydrophobic pockets of proteins, modulating their activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Shares the core structure but lacks the pyrazole and methylbenzoyl groups.

    4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline: Similar but without the methyl group on the pyrazole ring and the benzoyl group.

    2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the pyrazole ring.

Properties

IUPAC Name

(2-methylphenyl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-15-7-3-5-9-18(15)21(25)24-13-16-8-4-6-10-19(16)20(14-24)17-11-22-23(2)12-17/h3-12,20H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOVLHSJPDNVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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